molecular formula C15H14N2O2S B2657992 (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide CAS No. 658069-99-9

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2657992
CAS RN: 658069-99-9
M. Wt: 286.35
InChI Key: MHPPRVBGJKOTIV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide, also known as ATAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ATAA is a small molecule that belongs to the family of acrylamides and has a molecular weight of 308.35 g/mol.

Mechanism of Action

The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to act through multiple pathways. (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it a suitable candidate for medicinal chemistry research. (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has also been extensively studied in various in vitro and in vivo models, which provide valuable data for further research. However, there are also limitations to using (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide in lab experiments. (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide. One area of research is to further elucidate the mechanism of action of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide. Understanding the pathways involved in the anti-inflammatory, anti-cancer, and anti-microbial effects of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide may lead to the development of more potent and selective compounds. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide in vivo. This will provide valuable information on the absorption, distribution, metabolism, and excretion of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide, which are important factors in drug development. Additionally, the development of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide analogs with improved solubility and potency may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-thiophenecarboxaldehyde with 4-acetamidophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to form (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide. The synthesis of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has been optimized to yield high purity and yield, making it a suitable candidate for medicinal chemistry research.

Scientific Research Applications

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has been studied in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer, and has been found to inhibit cell proliferation and induce cell death. (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has been studied for its anti-microbial properties and has been found to inhibit the growth of various bacteria and fungi.

properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPPRVBGJKOTIV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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